2-Bromo-5-(4-fluorobenzoyl)furan
Overview
Description
2-Bromo-5-(4-fluorobenzoyl)furan is a heterocyclic organic compound used in scientific experiments. It contains a total of 21 atoms: 6 Hydrogen atoms, 11 Carbon atoms, 2 Oxygen atoms, 1 Fluorine atom, and 1 Bromine atom . Its molecular weight is 269.07 g/mol.
Molecular Structure Analysis
The IUPAC name for this compound is (5-bromo-2-furyl) (4-fluorophenyl)methanone . The InChI code is 1S/C11H6BrFO2/c12-10-6-5-9(15-10)11(14)7-1-3-8(13)4-2-7/h1-6H .It is stored at room temperature . More specific physical and chemical properties may exist in the literature.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds structurally related to 2-Bromo-5-(4-fluorobenzoyl)furan have been synthesized and characterized, revealing their potential for further chemical modifications and applications in material science and organic synthesis. For instance, the synthesis of 2-aroylbenzofuran derivatives has been achieved, demonstrating their in vitro cytotoxicity against various human cancer cell lines, indicating potential applications in medicinal chemistry and oncology research (Nguyễn Tiến Công et al., 2020).
Optoelectronics and Fluorescence
Aryl-vinyl benzo[b]difuran derivatives have been synthesized for application in optoelectronics, showcasing the utility of furan compounds in the development of organic light-emitting devices (OLEDs). The prepared products exhibit UV–Vis fluorescence with quantum yields varying from 1% to 100%, highlighting their potential as organic small molecule materials for optoelectronic devices (M. Bosiak et al., 2012).
Environmental Analysis
Studies have also extended to the environmental analysis domain, where furan derivatives are used in the analytical determination of ultratrace levels of environmental pollutants from combustion flue gas. This includes the analysis of polybrominated diphenyl ethers (PBDEs) and polybrominated dibenzo-p-dioxins and -furans (PBDDs/Fs), showcasing the relevance of furan compounds in environmental monitoring and pollution control (B. Wyrzykowska et al., 2009).
Antimicrobial and Antifungal Research
Furan derivatives have been evaluated for their activity against a range of yeasts and molds, showing broad-spectrum in vitro activity. This indicates their potential as novel antifungal agents, especially against Aspergillus spp. and fluconazole-resistant yeast isolates, suggesting a promising area for the development of new antifungal therapeutics (V. Buchta et al., 2004).
Quorum Sensing Inhibition
Further, furan derivatives have been synthesized and evaluated for their ability to interfere with microbial communication and biofilm formation. This underscores the potential of furan compounds in the development of strategies to combat microbial resistance and biofilm-associated infections (T. Benneche et al., 2008).
Future Directions
Furan compounds, including 2-Bromo-5-(4-fluorobenzoyl)furan, have potential for a wide range of applications. The chemical industry is beginning to switch from traditional resources such as crude oil to biomass, and furan platform chemicals (FPCs) directly available from biomass are being explored . The future may see more simple or complex chemicals being economically synthesized from biomass via FPCs .
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties .
Mode of Action
Furan derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, thereby exerting their biological effects.
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of furan derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO2/c12-10-6-5-9(15-10)11(14)7-1-3-8(13)4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQWJESRTXUXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(O2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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